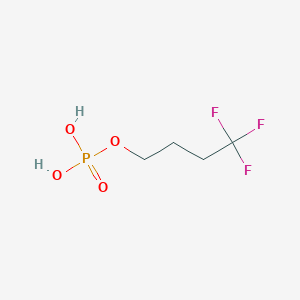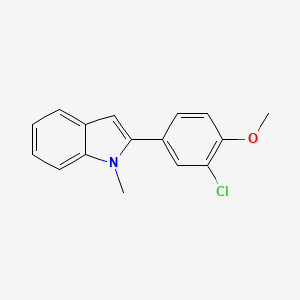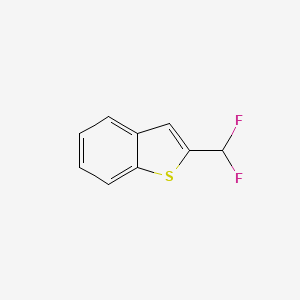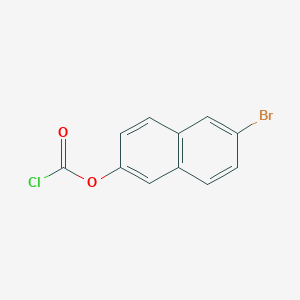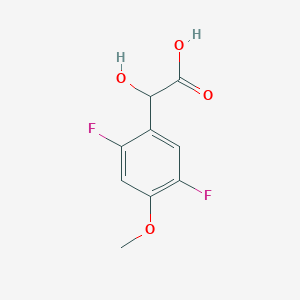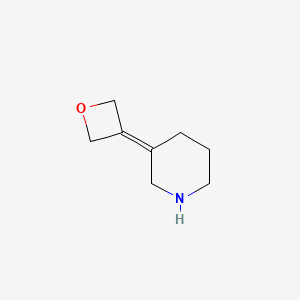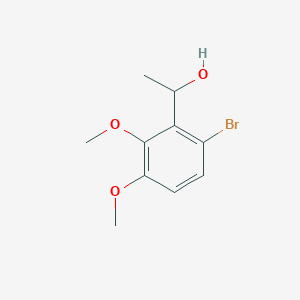
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13BrO3 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol typically involves the bromination of 2,3-dimethoxyphenyl ethanol. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 6-bromo-2,3-dimethoxybenzaldehyde or 6-bromo-2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxyphenylethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and methoxy groups, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies .
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)ethanol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromo-2,3-dimethoxyphenyl)ethanol: Bromine atom is positioned differently, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-(6-bromo-2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-6,12H,1-3H3 |
InChI Key |
GVIQBWQKHKUPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1OC)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


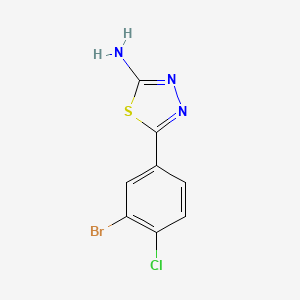
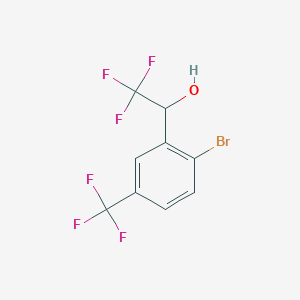
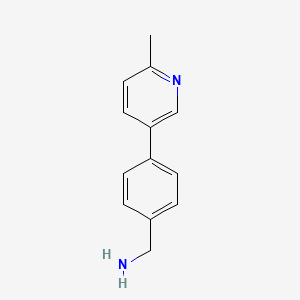
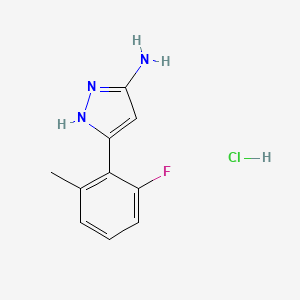
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)

